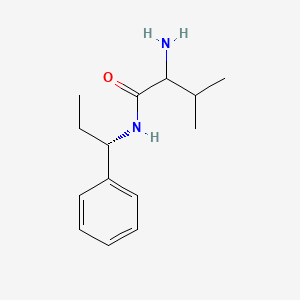
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a phenylpropyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Coupling Reaction: The carboxyl group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxyl group is then reacted with (S)-1-phenylpropylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Pharmacology: It is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide
- 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
- 2-Amino-3-methyl-N-(thiazol-2-yl)butanamide
Comparison:
- Structural Differences: While these compounds share a common butanamide backbone, they differ in the substituents attached to the nitrogen atom. For example, 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide has a chromenyl group, whereas 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide has a pyridinyl group.
- Unique Properties: The presence of different substituents imparts unique chemical and biological properties to each compound. For instance, the chromenyl derivative may exhibit fluorescence, while the pyridinyl derivative may have enhanced binding affinity to certain receptors.
- Applications: The specific applications of each compound vary based on their unique properties. For example, the chromenyl derivative may be used in fluorescence-based assays, while the pyridinyl derivative may be explored for its pharmacological potential.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12-,13?/m0/s1 |
Clave InChI |
SJKGDKJVMHLPIT-UEWDXFNNSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)NC(=O)C(C(C)C)N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


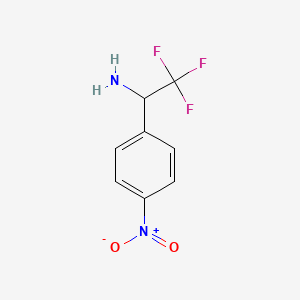
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
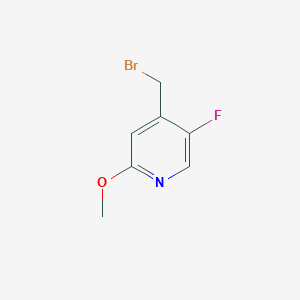
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)

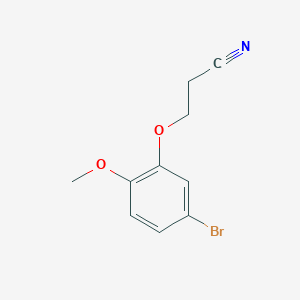
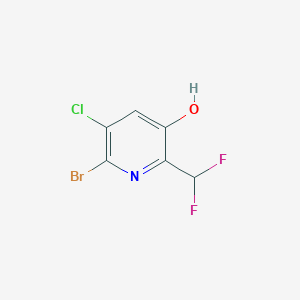

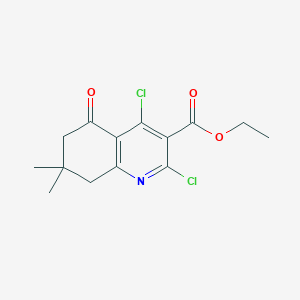
![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
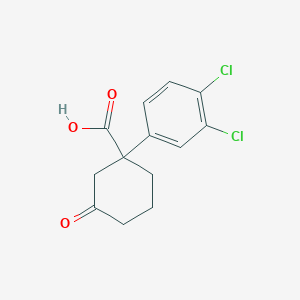

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
